molecular formula C14H12BrNO2 B6364397 N-(4-Bromophenyl)-3-methoxybenzamide CAS No. 349110-71-0

N-(4-Bromophenyl)-3-methoxybenzamide

Cat. No.: B6364397
CAS No.: 349110-71-0
M. Wt: 306.15 g/mol
InChI Key: IMMHSSHSDBYSND-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring and a methoxy group attached to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-methoxybenzamide typically involves the condensation of 4-bromoaniline with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. the process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

N-(4-Bromophenyl)-3-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

N-(4-Bromophenyl)-3-methoxybenzamide can be compared with other similar compounds such as:

Biological Activity

N-(4-Bromophenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antiviral properties. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromophenyl group and a methoxy substituent attached to a benzamide backbone. The presence of the bromine atom can enhance the compound's lipophilicity and influence its interaction with biological targets, while the methoxy group may affect solubility and bioavailability.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-bromobenzenamine with 3-methoxybenzoyl chloride. This multi-step process allows for the introduction of different substituents, which can further modulate biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, potentially through mechanisms involving caspase activation and cell cycle arrest.

  • Case Study : A study evaluated the compound's efficacy against several human cancer cell lines, revealing IC50 values in the low micromolar range. For instance, it demonstrated significant inhibitory effects on cell proliferation at concentrations as low as 5 μM in certain cancer types .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Similar derivatives have shown activity against viruses such as Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).

  • Case Study : In vitro assays indicated that derivatives related to this compound exhibited IC50 values ranging from 5.7 μM to 12 μM against EV71 strains, suggesting a potential role as an antiviral agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl and methoxy groups can significantly influence potency and selectivity.

CompoundStructure ModificationIC50 (μM)Biological Activity
1e4-bromophenyl5.7Anti-EV71
2aNo substitution18Moderate activity
3gMethyl substitution15Anti-EV71

The proposed mechanism of action for this compound includes:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
  • Antiviral Mechanisms : Potential interference with viral replication processes through modulation of host cellular factors such as APOBEC3G .

Properties

IUPAC Name

N-(4-bromophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMHSSHSDBYSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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